molecular formula C12H19BO4 B138355 (2,4-Dipropoxyphenyl)boronic acid CAS No. 150145-25-8

(2,4-Dipropoxyphenyl)boronic acid

Cat. No.: B138355
CAS No.: 150145-25-8
M. Wt: 238.09 g/mol
InChI Key: ZNGNDOSZRKWKJW-UHFFFAOYSA-N
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Description

(2,4-Dipropoxyphenyl)boronic acid is an organic compound with the molecular formula C12H19BO4. It is a boronic acid derivative characterized by the presence of two propoxy groups attached to a phenyl ring. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Mechanism of Action

Target of Action

The primary target of (2,4-Dipropoxyphenyl)boronic acid is the transition metal catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .

Mode of Action

In the SM coupling reaction, this compound interacts with its target through a process known as transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . The reaction also involves an oxidative addition step, where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The SM coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds via the SM coupling reaction . This contributes to the synthesis of complex organic compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the SM coupling reaction conditions are exceptionally mild and functional group tolerant . Furthermore, this compound is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . Certain boronic acids can decompose in air , indicating that the stability of this compound could potentially be affected by exposure to air.

Biochemical Analysis

Biochemical Properties

Boronic acids and their derivatives are known to interact with amino acid residues that are able to donate a pair of electrons to the boron . This suggests that (2,4-Dipropoxyphenyl)boronic acid may interact with various enzymes, proteins, and other biomolecules in a similar manner.

Cellular Effects

Boronic acids and their derivatives have been shown to have selective toxicity towards certain types of cells , suggesting that this compound may also have similar effects.

Molecular Mechanism

Boronic acids and their derivatives are known to participate in Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that this compound may exert its effects at the molecular level through similar mechanisms.

Temporal Effects in Laboratory Settings

Boronic acids and their esters, including this compound, are only marginally stable in water and undergo hydrolysis . This suggests that the effects of this compound may change over time in laboratory settings due to its instability and degradation.

Metabolic Pathways

Boronic acids and their derivatives are known to participate in various chemical transformations, including oxidations, aminations, halogenations, and C–C-bond-formations . This suggests that this compound may be involved in similar metabolic pathways.

Subcellular Localization

The localization of boronic acids and their derivatives can be influenced by various factors, including targeting signals and post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

(2,4-Dipropoxyphenyl)boronic acid can be synthesized through several methods. One common approach involves the reaction of 2,4-dipropoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis to yield the boronic acid . The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is conducted at low temperatures to prevent decomposition of the Grignard reagent.

Industrial Production Methods

Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are carried out in the presence of palladium catalysts and base, under controlled temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(2,4-Dipropoxyphenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted phenyl derivatives, alcohols, and alkanes, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 3,5-Dimethoxyphenylboronic acid

Uniqueness

(2,4-Dipropoxyphenyl)boronic acid is unique due to the presence of two propoxy groups, which enhance its solubility and reactivity compared to other boronic acids. This structural feature allows for more efficient and selective reactions, making it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

(2,4-dipropoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BO4/c1-3-7-16-10-5-6-11(13(14)15)12(9-10)17-8-4-2/h5-6,9,14-15H,3-4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNGNDOSZRKWKJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)OCCC)OCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30584904
Record name (2,4-Dipropoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150145-25-8
Record name (2,4-Dipropoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key structural features of (2,4-Dipropoxyphenyl)boronic acid?

A1: this compound is an organic compound featuring a phenyl ring with two propoxy groups at the 2 and 4 positions. The key structural feature is the boronic acid (-B(OH)2) group attached to the phenyl ring. This group enables the formation of hydrogen bonds. In its crystal structure, this compound exists as a centrosymmetric dimer connected by O—H⋯O hydrogen bonds []. These dimers further interact via C—H⋯O hydrogen bonds, forming infinite zigzag chains.

Q2: Are there any other notable structural arrangements in the crystal lattice of this compound?

A2: Beyond the hydrogen-bonded chains, these chains within the crystal structure assemble into sheets aligned parallel to the (21) plane. These sheets are further connected by weak C—H⋯π interactions, ultimately resulting in a three-dimensional network within the crystal lattice [].

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